molecular formula C21H26N2O3 B192690 Yohimbine CAS No. 146-48-5

Yohimbine

Cat. No.: B192690
CAS No.: 146-48-5
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-SCYLSFHTSA-N
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Mechanism of Action

Target of Action

Yohimbine, also known as Yohimbin, is an indole alkaloid primarily targeting the alpha-2-adrenergic receptors . These receptors play a crucial role in regulating neurotransmitter release in the nervous system .

Mode of Action

This compound acts as an alpha-2-adrenergic antagonist , blocking the receptors that inhibit the release of certain chemicals . By inhibiting these receptors, this compound increases the release of neurotransmitters like norepinephrine , which can have a stimulating effect on the body .

Biochemical Pathways

This compound’s action on biochemical pathways is primarily through its interaction with alpha-2-adrenergic receptors. This interaction leads to an increase in parasympathetic (cholinergic) activity and a decrease in sympathetic (adrenergic) activity . It also exerts an anti-inflammatory effect partly by modulating the MAPK pathway .

Pharmacokinetics

This compound is rapidly absorbed and eliminated from the plasma, with an absorption half-time of 0.17±0.11 hours and an elimination half-life of 0.60±0.26 hours .

Result of Action

The blockade of alpha-2-adrenergic receptors by this compound results in increased penile inflow, decreased penile outflow, or both, which is linked to cholinergic activity and alpha-2 adrenergic blockade . It may also exert a stimulating action on the mood and increase anxiety . This compound has a mild anti-diuretic action, probably via stimulation of the hypothalamic center and release of posterior pituitary hormone .

Biochemical Analysis

Biochemical Properties

Yohimbine is a pharmacologically well-characterized alpha-2-adrenoceptor antagonist with activity in the central and peripheral nervous system . It may also interact with alpha-1-adrenoceptors and, in high concentrations, serotonin and dopamine receptors . This compound is a monoamine oxidase inhibitor, and has the potential to interact with tyramine-containing foods .

Cellular Effects

This compound’s alpha-2-adrenoceptor antagonist activity influences cell function by modulating the activity of adrenoceptors in the central and peripheral nervous system . This can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with alpha-2-adrenoceptors, inhibiting their activity . In high concentrations, it can also interact with serotonin and dopamine receptors .

Temporal Effects in Laboratory Settings

Its long history of use in the treatment of erectile dysfunction suggests that it has a stable effect over time .

Dosage Effects in Animal Models

Detailed studies on the dosage effects of this compound in animal models are currently lacking. Its well-documented use in the treatment of erectile dysfunction suggests that it has a positive effect on sexual performance .

Metabolic Pathways

This compound is involved in the metabolic pathways of the central and peripheral nervous system through its interaction with alpha-2-adrenoceptors . It may also affect metabolic flux or metabolite levels through its interactions with serotonin and dopamine receptors .

Transport and Distribution

Its ability to interact with various receptors suggests that it may be transported to different parts of the cell to exert its effects .

Subcellular Localization

Its ability to interact with various receptors suggests that it may be localized to different parts of the cell to exert its effects .

Chemical Reactions Analysis

Types of Reactions: Yohimbine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . Hydrolysis is the main route of degradation at pH 6 and 7, forming this compound acid .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous solutions at neutral pH.

    Oxidation and Reduction:

Major Products: The primary product of hydrolysis is this compound acid .

Properties

IUPAC Name

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-SCYLSFHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040130
Record name Yohimbine
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Yohimbine
Source Human Metabolome Database (HMDB)
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Solubility

3.48e-01 g/L
Record name Yohimbine
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Mechanism of Action

Yohimbine is a pre-synaptic alpha 2-adrenergic blocking agent. The exact mechanism for its use in impotence has not been fully elucidated. However, yohimbine may exert its beneficial effect on erectile ability through blockade of central alpha 2-adrenergic receptors producing an increase in sympathetic drive secondary to an increase in norepinephrine release and in firing rate of cells in the brain noradrenergic nuclei. Yohimbine-mediated norepinephrine release at the level of the corporeal tissues may also be involved. In addition, beneficial effects may involve other neurotransmitters such as dopamine and serotonin and cholinergic receptors.
Record name Yohimbine
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CAS No.

146-48-5, 37247-87-3
Record name Yohimbine
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Record name Yohimbine
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Record name YOHIMBINE
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Record name Yohimbine
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Melting Point

241 °C
Record name Yohimbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01392
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Record name Yohimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Yohimbine?

A: this compound acts primarily as an antagonist at α2-adrenergic receptors (α2-ARs). [, , , , , , , , , ] This means it blocks the action of norepinephrine at these receptors, leading to increased norepinephrine release and activity.

Q2: What are the downstream effects of this compound's interaction with α2-ARs?

A2: By blocking α2-ARs, this compound increases noradrenergic activity. This can lead to various physiological effects, including:

  • Increased heart rate and blood pressure: [, , , , ] This is due to increased sympathetic nervous system activity.
  • Increased alertness and wakefulness: [, , , , , ] This is a result of enhanced noradrenergic signaling in the central nervous system.
  • Modulation of smooth muscle activity: [, , , , ] this compound can affect smooth muscle tone in various tissues, including blood vessels and the gastrointestinal tract.
  • Effects on hormone release: [, ] this compound can influence the release of hormones such as growth hormone.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not provided in these papers, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound's structure and purity.

Q5: How is this compound absorbed and distributed in the body?

A: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 1 hour. [, ] It is widely distributed throughout the body, crossing the blood-brain barrier. [, ]

Q6: What is the primary route of this compound metabolism and excretion?

A: this compound is primarily metabolized in the liver and excreted in the urine. [, ]

Q7: Has this compound shown efficacy in any in vitro or in vivo models?

A7: Yes, this compound has demonstrated efficacy in various preclinical models:

  • Reversal of anesthesia: [, , , , ] this compound can antagonize the effects of α2-AR agonists used in anesthesia, such as xylazine and detomidine.
  • Effects on erectile dysfunction: [, ] this compound has shown some efficacy in treating erectile dysfunction, potentially through its effects on vascular smooth muscle and noradrenergic transmission.

Q8: What are the potential adverse effects associated with this compound use?

A8: While not the focus of this Q&A, it's crucial to acknowledge that this compound use can lead to adverse effects, especially at higher doses. These may include:

    Q9: Are there any known drug interactions with this compound?

    A9: While not discussed extensively in these papers, this compound may interact with other medications, particularly those that affect the adrenergic system. It's crucial to consult relevant resources and research for detailed information on potential drug interactions.

    Q10: What analytical methods are used to quantify this compound in biological samples?

    A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors or Mass Spectrometry (MS), is frequently employed for the quantification of this compound in biological matrices like plasma. [, ]

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